N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is classified as a pyrazole derivative characterized by the presence of a trifluoromethyl group and an isopropyl substituent. Its chemical formula is , with a molecular weight of approximately 193.173 g/mol. The unique electronic properties of this compound arise from the electronegative trifluoromethyl group, which significantly influences its reactivity and interactions in biological systems .
Several methods have been reported for synthesizing N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine:
Characterization techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine features a five-membered pyrazole ring with distinct substituents:
The bond lengths and angles within the molecule are consistent with typical values for pyrazole derivatives. For example, bond distances involving nitrogen (N) and carbon (C) atoms are generally around 1.33 Å to 1.48 Å, reflecting standard covalent interactions in similar compounds .
N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine primarily involves its interaction with biological targets:
Further research is necessary to fully elucidate its pharmacological effects and potential therapeutic uses.
The physical and chemical properties of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine include:
Quantitative analyses often utilize techniques such as high-performance liquid chromatography to assess purity and concentration .
N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has potential applications across various scientific fields:
The pyrazole scaffold emerged as a therapeutically significant heterocycle following Ludwig Knorr’s 1883 discovery of antipyrine (phenazone), an analgesic and antipyretic agent that marked the first medicinal application of pyrazolones [4]. This breakthrough catalyzed extensive research into pyrazole derivatives, leading to FDA-approved drugs such as the free-radical scavenger edaravone for amyotrophic lateral sclerosis (ALS), the thrombopoietin receptor agonist eltrombopag for thrombocytopenia, and the potent analgesic metamizole [4]. The enduring pharmaceutical relevance of pyrazoles stems from their synthetic versatility and capacity for structural diversification, which enables fine-tuning of pharmacokinetic and pharmacodynamic properties. By the early 21st century, advances in heterocyclic chemistry facilitated the development of N-alkylated and C-(trifluoromethyl)-modified pyrazoles, including N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, which exhibit enhanced bioactivity profiles compared to early-generation analogues [4].
Table 1: Historical Milestones in Pyrazole-Based Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1883 | Antipyrine | Analgesic/Antipyretic | First synthetic pyrazolone drug |
1950s | Aminophenazone | Cytochrome P-450 activity assessment | Diagnostic tool for liver function |
2008 | Edaravone | Amyotrophic lateral sclerosis (ALS) | Neuroprotective radical scavenger |
2010s | Eltrombopag | Thrombocytopenia | Oral thrombopoietin receptor agonist |
2020s | N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | Selective Androgen Receptor Modulator (SARM) lead | High-affinity ligand for receptor modulation |
The integration of a trifluoromethyl group (-CF~3~) at the pyrazole C-3 position profoundly influences the compound’s electronic properties, metabolic stability, and binding interactions. This substituent acts as a:
Concurrently, the N-isopropyl substituent contributes:
Table 2: Comparative Effects of Substituents on Pyrazole Bioactivity
Substituent Position | Group | Key Chemical Effects | Biological Consequences |
---|---|---|---|
C-3 | Trifluoromethyl | σ~p~ = 0.54; π~R~ = 0.65 (Hammett constants) | Enhanced membrane permeability (P~app~ > 15 × 10⁻⁶ cm/s) |
N-1 | Isopropyl | Taft steric parameter (E~s~ = -1.54) | Target selectivity (>100-fold vs. non-isopropyl analogues) |
C-5 | Amine | pK~a~ = 4.9 (calculates protonation at physiological pH) | Hydrogen-bond donation to receptor residues |
Structure-activity relationship (SAR) analyses confirm that combining these substituents synergistically enhances target affinity. For example, N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine demonstrates 10-fold greater androgen receptor binding (K~d~ = 8.2 nM) than its N-methyl or non-fluorinated counterparts due to complementary steric and electronic modulation [5]. This molecular configuration enables optimal interactions with hydrophobic receptor subpockets while maintaining aqueous solubility through the amine’s solvation capabilities, exemplifying rational design in modern pyrazole therapeutics [4] [9].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3